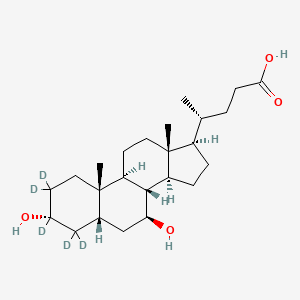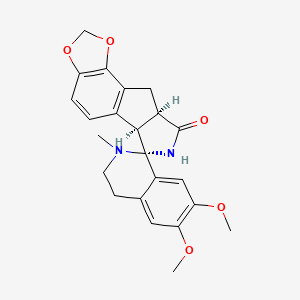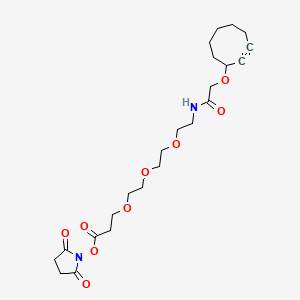
Ursodeoxycholic Acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ursodeoxycholic Acid-d5 is a deuterated form of ursodeoxycholic acid, a secondary bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic acid has been used for decades in the treatment of liver diseases, particularly primary biliary cirrhosis. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of ursodeoxycholic acid due to its stable isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ursodeoxycholic Acid-d5 can be synthesized through the reduction of 7-ketolithocholic acid using electrochemical methods. This process involves the use of aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide, which facilitate the stereoselective reduction of 7-ketolithocholic acid to ursodeoxycholic acid . Another method involves the use of hydroxysteroid dehydrogenase enzymes in a one-pot, two-step cascade reaction to convert chenodeoxycholic acid to ursodeoxycholic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using engineered bacteria that express the necessary enzymes for the conversion of precursor bile acids to ursodeoxycholic acid . This method is preferred due to its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ursodeoxycholic Acid-d5 undergoes various chemical reactions, including:
Reduction: The reduction of 7-ketolithocholic acid to ursodeoxycholic acid using electrochemical methods.
Oxidation: Ursodeoxycholic acid can be oxidized to form dehydrocholic acid.
Substitution: The hydroxyl groups in ursodeoxycholic acid can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Electrochemical Reduction: Uses aprotic solvents like dimethyl sulfoxide and N,N-dimethylformamide.
Oxidation: Uses chromium trioxide as the oxidizing agent.
Major Products
Aplicaciones Científicas De Investigación
Ursodeoxycholic Acid-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotopic label to study the pharmacokinetics and metabolism of ursodeoxycholic acid.
Biology: Investigated for its role in modulating bile acid metabolism and its effects on liver function.
Medicine: Used in the treatment of cholestatic liver diseases, such as primary biliary cirrhosis.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Ursodeoxycholic Acid-d5 exerts its effects by replacing hydrophobic bile acids in the bile acid pool, thereby reducing the cytotoxicity of bile acids . It stabilizes plasma membranes against cytolysis by tensioactive bile acids and halts apoptosis by preventing the formation of mitochondrial pores and membrane recruitment of death receptors . Additionally, it stimulates impaired hepatocellular secretion and inhibits bile-acid-induced hepatocyte apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Chenodeoxycholic Acid: An epimer of ursodeoxycholic acid with similar choleretic effects but less well-tolerated in humans.
Tauroursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with potential therapeutic applications in neurodegenerative diseases.
Uniqueness
Ursodeoxycholic Acid-d5 is unique due to its stable isotopic labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. Its ability to replace toxic bile acids and its immunomodulating and chemoprotective effects further distinguish it from other bile acids .
Propiedades
Fórmula molecular |
C24H40O4 |
|---|---|
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2,16D |
Clave InChI |
RUDATBOHQWOJDD-ZAYXGXDFSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |
SMILES canónico |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4aS,6aS,6bR,10E,12aR)-10-[(E)-3-(4-bromophenyl)prop-2-enoyl]oxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12419302.png)




![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)

![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)




![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)
